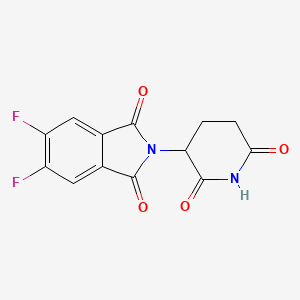

2-(2,6-Dioxopiperidin-3-yl)-5,6-Difluorisoindolin-1,3-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thalidomide-5,6-F is a fluorinated derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself was initially marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women. it was later discovered to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5,6-F, have found new applications in treating various diseases, particularly in oncology and immunology .

Wissenschaftliche Forschungsanwendungen

Thalidomid-5,6-F hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet. Seine einzigartigen Eigenschaften machen es wertvoll für die Untersuchung der Fluorchemie und ihrer Auswirkungen auf das molekulare Verhalten.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um die Auswirkungen der Fluorierung auf die biologische Aktivität und den Metabolismus zu verstehen.

Medizin: Thalidomid-5,6-F wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsbehandlung. Seine fluorierte Struktur kann seine Wirksamkeit verbessern und im Vergleich zu nicht-fluorierten Analoga Nebenwirkungen reduzieren.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und Agrochemikalien eingesetzt, wobei ihre einzigartigen Eigenschaften genutzt werden, um wirksamere und sicherere Produkte zu schaffen

5. Wirkmechanismus

Der Wirkmechanismus von Thalidomid-5,6-F beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Thalidomid-5,6-F bindet an Cereblon, ein Protein, das eine entscheidende Rolle im Ubiquitin-Proteasom-Pathway spielt. Diese Bindung führt zum Abbau spezifischer Proteine, die an Zellproliferation und -überleben beteiligt sind.

Beteiligte Signalwege: Die Verbindung moduliert die Aktivität mehrerer Signalwege, darunter den Tumornekrosefaktor-alpha (TNF-α)-Signalweg, den vaskulären Endothelwachstumsfaktor (VEGF)-Signalweg und den Kernfaktor-kappa B (NF-κB)-Signalweg.

Wirkmechanismus

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione is Ikaros and Aiolos transcription factors . These transcription factors play a crucial role in the regulation of immune response and are involved in the pathogenesis of various diseases, including cancer .

Mode of Action

The compound interacts with its targets by activating the proteasomal degradation of Ikaros and Aiolos transcription factors . This interaction leads to the suppression of these transcription factors, thereby modulating the immune response .

Biochemical Pathways

The compound affects the proteasomal degradation pathway . By promoting the degradation of Ikaros and Aiolos transcription factors, it modulates the immune response and induces apoptosis of cancer cells . The downstream effects include enhanced T cell and NK cell-mediated immune responses, inhibition of monocyte proinflammatory cytokines, and induction of cancer cell apoptosis .

Pharmacokinetics

It is known that the compound is administered orally and is rapidly absorbed

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of Ikaros and Aiolos transcription factors , leading to modulation of the immune response and induction of apoptosis in cancer cells . These effects contribute to its potential as a treatment for cancer and other diseases involving immune dysregulation .

Action Environment

The action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules that interact with the same targets . Additionally, factors such as pH and temperature can influence the stability of the compound

Biochemische Analyse

Biochemical Properties

The compound 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione interacts with various enzymes, proteins, and other biomolecules. It is used in the development of Thalidomide based PROTACs, which are molecules designed to target proteins for degradation . The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Cellular Effects

The cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione are primarily related to its role in protein degradation. As a functionalized cereblon ligand, it is involved in the development of PROTACs, which can degrade target proteins, thereby influencing cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific proteins targeted for degradation.

Molecular Mechanism

The molecular mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione involves its role as a cereblon ligand. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, enabling it to bind to target proteins and mark them for degradation . This process can lead to changes in gene expression and enzyme activity, depending on the specific proteins targeted.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5,6-F involves the introduction of a fluorine atom into the thalidomide molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic substitution. The process typically involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of Thalidomide-5,6-F follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen: Thalidomid-5,6-F unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Das Fluoratom in Thalidomid-5,6-F kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden. .

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Lösung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Natriummethanolat in Methanol.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Thalidomid-5,6-F kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Lenalidomid: Ein Derivat von Thalidomid mit verbesserten immunmodulatorischen und krebshemmenden Eigenschaften. Es ist potenter und hat ein besseres Sicherheitsprofil als Thalidomid.

Pomalidomid: Ein weiteres Thalidomidderivat mit ähnlichen Anwendungen bei der Behandlung von multiplem Myelom und anderen Krebsarten. Es ist bekannt für seine höhere Wirksamkeit und geringere Toxizität.

Fluorierte Thalidomidderivate: Es wurden andere fluorierte Derivate von Thalidomid entwickelt, um seine pharmakologischen Eigenschaften zu verbessern.

Einzigartigkeit: Thalidomid-5,6-F zeichnet sich durch seine spezifische Fluorierung aus, die seine Pharmakokinetik und Pharmakodynamik deutlich verändern kann. Das Vorhandensein des Fluoratoms kann die Stabilität, Bioverfügbarkeit und Bindungsaffinität der Verbindung an ihre molekularen Zielstrukturen verbessern, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Eigenschaften

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHXYRKTAZEQQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496997-41-1 |

Source

|

| Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

![[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea](/img/structure/B2408685.png)

![Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B2408686.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)